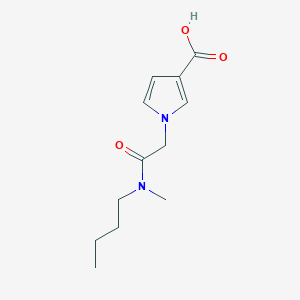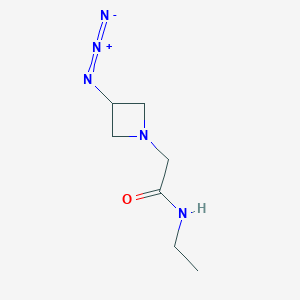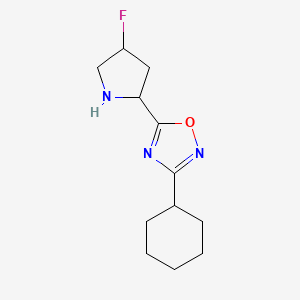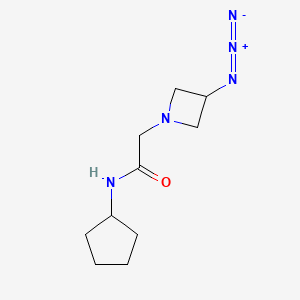
2-(3-azidoazetidin-1-yl)-N-cyclopentylacetamide
Übersicht
Beschreibung
2-(3-azidoazetidin-1-yl)-N-cyclopentylacetamide, also known as AZCPA, is an azido-containing compound that has been used as a tool for studying the structure and function of proteins and peptides. It is a derivative of azetidine, which is an alpha-amino acid, and is commonly used in biochemical and physiological studies. AZCPA is a versatile compound, with a wide range of applications, including protein labeling, detection of post-translational modifications, and drug development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
2-(3-azidoazetidin-1-yl)-N-cyclopentylacetamide is a compound that may be implicated in various synthetic and biological research contexts due to its structural features, such as the azetidine ring, which is a core structure in many bioactive molecules. While direct studies on this specific compound are limited, research on related azetidine derivatives provides insights into potential applications.
Azetidines and azetidinones, structurally related to 2-(3-azidoazetidin-1-yl)-N-cyclopentylacetamide, are recognized for their thermal stability and reactivity, making them valuable in synthetic organic chemistry. They serve as precursors to a range of biologically active compounds, including β-lactams (antibiotics), through various synthetic routes involving reactions with electrophiles and nucleophiles. This chemical versatility underscores the potential of azetidine derivatives in the synthesis of novel pharmaceutical agents (Singh, D’hooghe, & Kimpe, 2008).
Antimicrobial and Anticancer Potential
Research on azetidine-containing compounds, similar in structure to 2-(3-azidoazetidin-1-yl)-N-cyclopentylacetamide, has demonstrated significant antimicrobial, anti-inflammatory, and anticancer activities. These compounds have been evaluated for their effectiveness against various bacterial and fungal strains, showing promise as leads for the development of new therapeutic agents. For instance, certain azetidinone derivatives have shown potent antibacterial activity, highlighting their potential application in combating microbial infections (Parvez et al., 2010). Additionally, azetidine derivatives have been explored for their anti-inflammatory properties, with some showing comparable or superior efficacy to existing non-steroidal anti-inflammatory drugs (NSAIDs), further supporting their therapeutic potential (Khedekar et al., 2003).
Chemical Synthesis and Methodological Advances
Azetidine-based compounds, through synthetic methodologies, offer a flexible platform for the creation of diverse molecular architectures. These methodologies enable the construction of complex molecules with significant biological activity, facilitating the exploration of new therapeutic avenues. For instance, gold-catalyzed intermolecular oxidation of alkynes has been employed to synthesize azetidin-3-ones, demonstrating the adaptability and efficiency of modern synthetic techniques in accessing structurally diverse azetidine derivatives. Such advances in synthetic chemistry not only enhance the understanding of azetidine chemistry but also open up new possibilities for the development of novel drugs (Ye, He, & Zhang, 2011).
Eigenschaften
IUPAC Name |
2-(3-azidoazetidin-1-yl)-N-cyclopentylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O/c11-14-13-9-5-15(6-9)7-10(16)12-8-3-1-2-4-8/h8-9H,1-7H2,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHYCLDQAINUFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




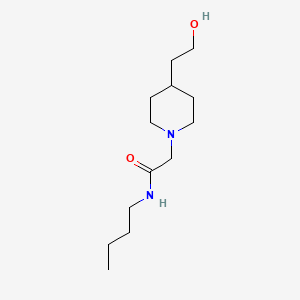

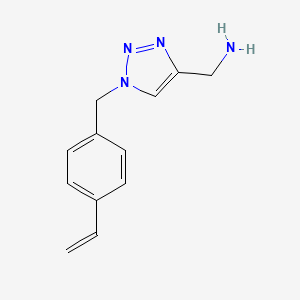
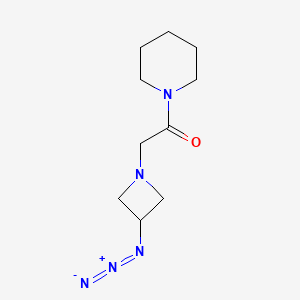
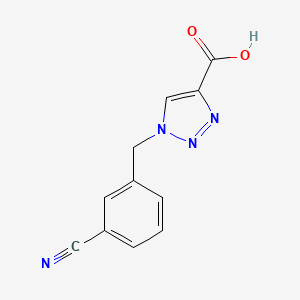

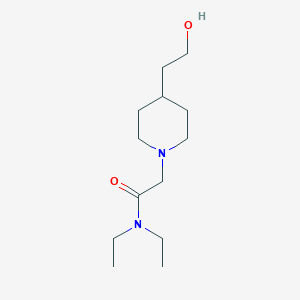
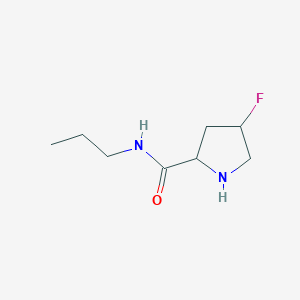
![1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B1475819.png)
![2-(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine](/img/structure/B1475822.png)
